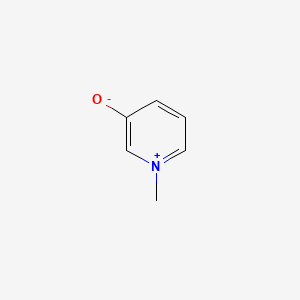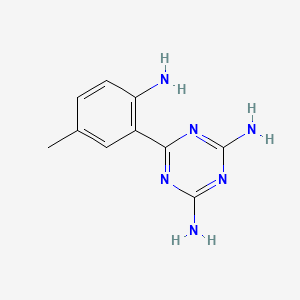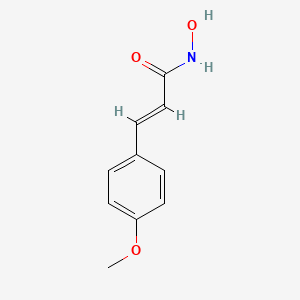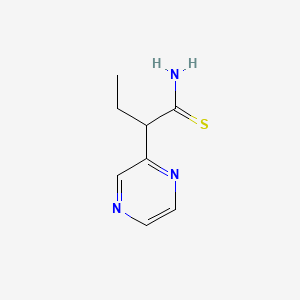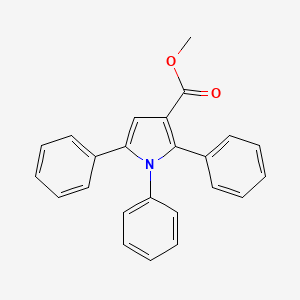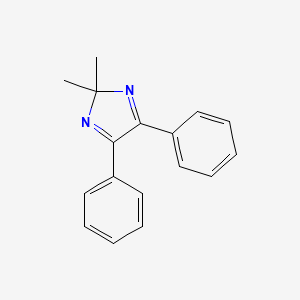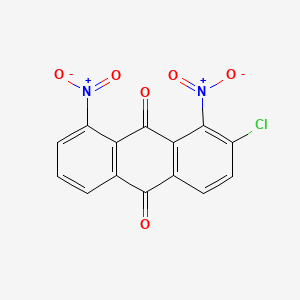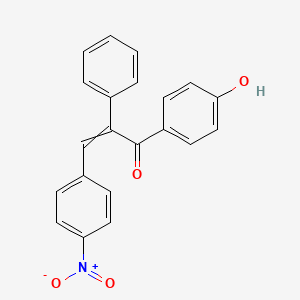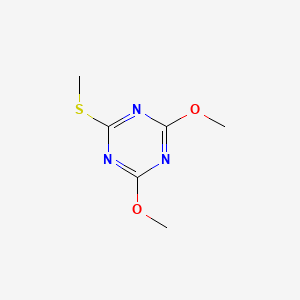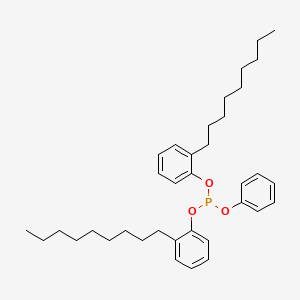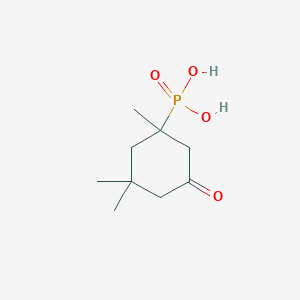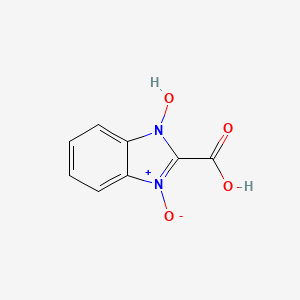
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is a unique organic compound characterized by its diazido and tert-butyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common azidating agents include sodium azide and trimethylsilyl azide. The reaction is usually performed in a solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the diazido groups into amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the azido groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexa-diene derivatives.
Scientific Research Applications
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and explosives.
Mechanism of Action
The mechanism of action of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-1,4-benzoquinone: A related compound with similar structural features but lacks azido groups.
3,5-Di-tert-butyl-o-benzoquinone: Another quinone derivative with tert-butyl groups but different substitution patterns.
Uniqueness
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both azido and tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring specific chemical transformations .
Properties
CAS No. |
29342-21-0 |
|---|---|
Molecular Formula |
C14H18N6O2 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2,5-diazido-3,6-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N6O2/c1-13(2,3)7-9(17-19-15)12(22)8(14(4,5)6)10(11(7)21)18-20-16/h1-6H3 |
InChI Key |
IKPZTVQMWPXVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])C(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



